

# Spectroscopic Analysis of 1-(Benzylxy)propan-2-ol: A Technical Guide

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## Compound of Interest

Compound Name: 1-(Benzylxy)propan-2-ol

Cat. No.: B032082

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of **1-(benzylxy)propan-2-ol**. Due to the unavailability of published experimental spectral data for this specific compound in readily accessible databases, this document focuses on the predicted spectroscopic behavior based on its chemical structure and provides detailed, generalized experimental protocols for the acquisition of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for a liquid alcohol sample.

## Chemical Structure and Properties

Chemical Name: **1-(Benzylxy)propan-2-ol** Molecular Formula: C<sub>10</sub>H<sub>14</sub>O<sub>2</sub> Molecular Weight: 166.22 g/mol CAS Number: 13807-91-5

## Predicted Spectroscopic Data

While experimental spectra are not available, the following tables outline the predicted key spectroscopic features for **1-(benzylxy)propan-2-ol** based on its structure and typical values for similar functional groups.

### Table 1: Predicted <sup>1</sup>H NMR Data

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~ 7.35 - 7.25	Multiplet	5H	Aromatic protons ( $C_6H_5$ )
~ 4.50	Singlet	2H	Benzylic protons (-O-CH <sub>2</sub> -Ph)
~ 3.95	Multiplet	1H	Methine proton (-CH(OH)-)
~ 3.40	Doublet of doublets	1H	Diastereotopic methylene proton (-CHH'-O-)
~ 3.30	Doublet of doublets	1H	Diastereotopic methylene proton (-CHH'-O-)
~ 2.50	Singlet (broad)	1H	Hydroxyl proton (-OH)
~ 1.15	Doublet	3H	Methyl protons (-CH <sub>3</sub> )

Predicted solvent: CDCl<sub>3</sub>

**Table 2: Predicted  $^{13}C$  NMR Data**

Chemical Shift ( $\delta$ , ppm)	Assignment
~ 138	Quaternary aromatic carbon ( $C_6H_5$ )
~ 128.5	Aromatic methine carbons ( $C_6H_5$ )
~ 127.7	Aromatic methine carbons ( $C_6H_5$ )
~ 75	Methylene carbon (-CH <sub>2</sub> -O-)
~ 73.5	Benzylic carbon (-O-CH <sub>2</sub> -Ph)
~ 68	Methine carbon (-CH(OH)-)
~ 20	Methyl carbon (-CH <sub>3</sub> )

Predicted solvent: CDCl<sub>3</sub>

**Table 3: Predicted IR Spectroscopy Data**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~ 3400	Strong, Broad	O-H stretch (alcohol)
~ 3090 - 3030	Medium	C-H stretch (aromatic)
~ 2970 - 2860	Medium	C-H stretch (aliphatic)
~ 1495, 1455	Medium	C=C stretch (aromatic ring)
~ 1100	Strong	C-O stretch (ether and alcohol)
~ 740, 700	Strong	C-H bend (out-of-plane, monosubstituted benzene)

**Table 4: Predicted Mass Spectrometry Data**

m/z	Proposed Fragment Ion
166	[M] <sup>+</sup> (Molecular Ion)
108	[C <sub>7</sub> H <sub>8</sub> O] <sup>+</sup>
107	[C <sub>7</sub> H <sub>7</sub> O] <sup>+</sup>
91	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)
77	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>
59	[C <sub>3</sub> H <sub>7</sub> O] <sup>+</sup>
45	[C <sub>2</sub> H <sub>5</sub> O] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

#### Materials and Equipment:

- NMR spectrometer (e.g., 400 MHz or higher)
- 5 mm NMR tubes
- Deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ )
- Pipettes
- Vortex mixer

#### Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of **1-(benzyloxy)propan-2-ol** in about 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ) directly in a clean, dry 5 mm NMR tube.
- Homogenization: Cap the NMR tube and gently vortex to ensure the sample is fully dissolved and the solution is homogeneous.
- Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine. Place the sample in the magnet.
- Locking and Shimming: The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity.
- $^1\text{H}$  NMR Acquisition:
  - Set the appropriate spectral width and acquisition time.
  - A standard pulse sequence is typically used.
  - Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

- $^{13}\text{C}$  NMR Acquisition:
  - Switch the nucleus to  $^{13}\text{C}$ .
  - Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon.
  - A greater number of scans will be required compared to  $^1\text{H}$  NMR due to the lower natural abundance of  $^{13}\text{C}$ .
- Data Processing:
  - Apply Fourier transformation to the acquired free induction decays (FIDs).
  - Phase the resulting spectra.
  - Calibrate the chemical shift scale using the residual solvent peak as a reference.
  - Integrate the peaks in the  $^1\text{H}$  NMR spectrum.

## Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials and Equipment:

- FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
- Sample of **1-(benzyloxy)propan-2-ol**
- Solvent for cleaning (e.g., isopropanol or ethanol)
- Lint-free wipes

Procedure:

- Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

- Sample Application: Place a small drop of **1-(benzyloxy)propan-2-ol** directly onto the ATR crystal, ensuring the crystal surface is completely covered.
- Spectrum Acquisition:
  - Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
  - The spectrum is usually recorded in the range of 4000 to 400  $\text{cm}^{-1}$ .
- Data Processing and Analysis:
  - The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).
  - Identify the characteristic absorption bands and assign them to the corresponding functional groups.
- Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a lint-free wipe after the measurement.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

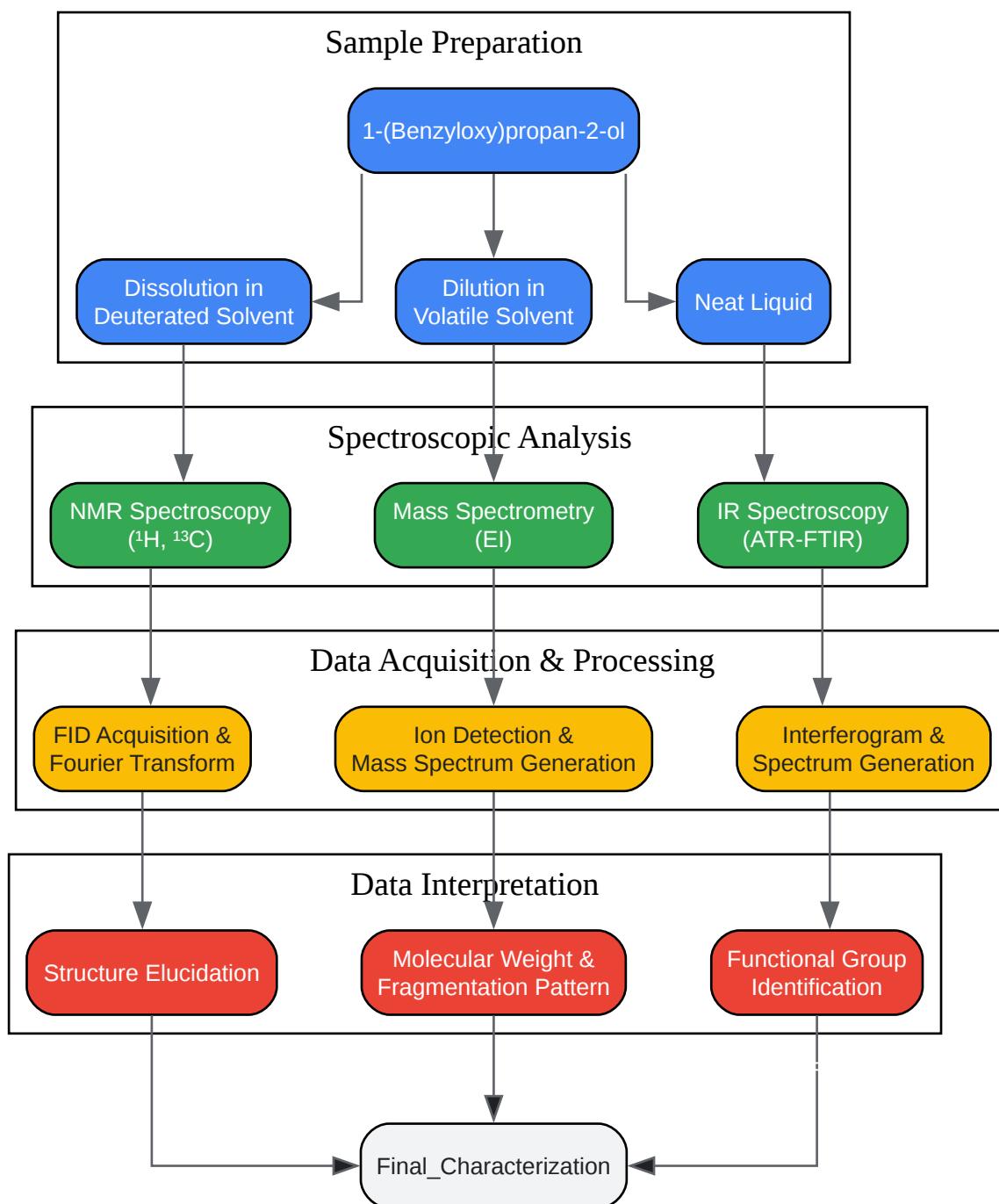
Materials and Equipment:

- Mass spectrometer with an Electron Ionization (EI) source
- Gas chromatograph (GC) for sample introduction (GC-MS)
- Helium carrier gas
- Sample of **1-(benzyloxy)propan-2-ol**
- Solvent for sample dilution (e.g., dichloromethane or ethyl acetate)

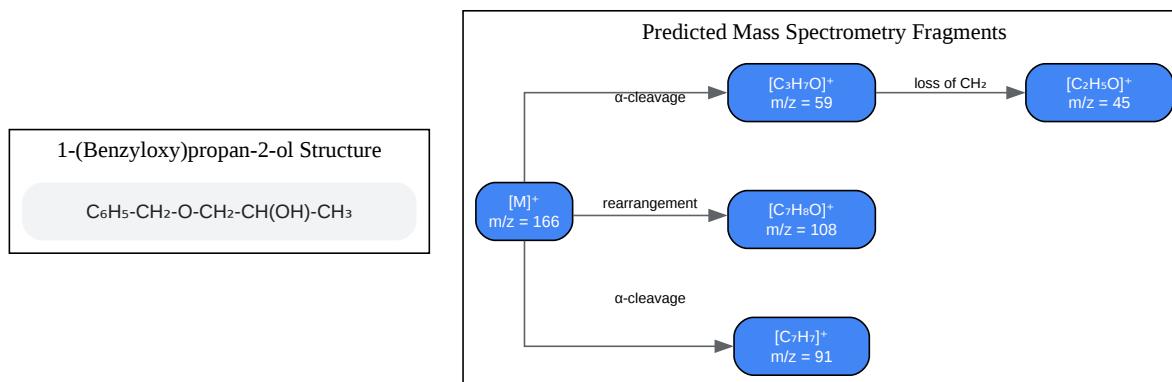
Procedure:

- Sample Preparation: Prepare a dilute solution of **1-(benzyloxy)propan-2-ol** in a volatile solvent.
- GC-MS Setup:
  - Set the GC oven temperature program to ensure separation from any impurities and the solvent.
  - Set the injector temperature and the GC-MS transfer line temperature to ensure vaporization of the sample without degradation.
- Injection: Inject a small volume (e.g., 1  $\mu$ L) of the sample solution into the GC.
- Ionization: As the compound elutes from the GC column and enters the mass spectrometer, it is bombarded with a beam of high-energy electrons (typically 70 eV) in the EI source. This causes ionization and fragmentation of the molecule.
- Mass Analysis: The resulting positively charged ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
- Detection: The detector records the abundance of each ion at a specific m/z value.
- Data Analysis:
  - The resulting mass spectrum is a plot of relative intensity versus m/z.
  - Identify the molecular ion peak ( $[M]^+$ ) to determine the molecular weight.
  - Analyze the fragmentation pattern to gain structural information.

## Visualizations

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Caption: General workflow for the spectroscopic analysis of a liquid organic compound.



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Caption: Predicted mass spectrometry fragmentation of **1-(benzyloxy)propan-2-ol**.

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